3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
CAS No.: 2034364-14-0
Cat. No.: VC4991330
Molecular Formula: C14H12F3N3O3
Molecular Weight: 327.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034364-14-0 |
|---|---|
| Molecular Formula | C14H12F3N3O3 |
| Molecular Weight | 327.263 |
| IUPAC Name | 3-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C14H12F3N3O3/c15-14(16,17)9-3-1-2-8(4-9)12(22)19-6-10(7-19)20-11(21)5-18-13(20)23/h1-4,10H,5-7H2,(H,18,23) |
| Standard InChI Key | XPMJTWLHGAAZGG-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C(=O)CNC3=O |
Introduction
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that incorporates a trifluoromethyl group attached to a benzoyl moiety, which is further linked to an azetidinyl ring and an imidazolidine structure. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of the trifluoromethyl group, enhancing lipophilicity and possibly increasing metabolic stability.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the azetidine ring, attachment of the benzoyl group, and incorporation of the imidazolidine moiety. High-throughput screening techniques may be employed to optimize yields and purity.
Biological Activities and Potential Applications
While specific data on 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is limited, compounds with similar structures have shown promise in various biological assays. For instance, related compounds have been investigated for their potential as enzyme inhibitors or receptor modulators, suggesting therapeutic applications in treating central nervous system disorders or other diseases.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-{1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole | Contains a triazole ring | Potential phosphodiesterase inhibitor |
| 2-{1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole | Similar to the first but with a different triazole isomer | Similar biological activities |
| 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione | Contains an imidazolidine ring | Potential for different biological activities due to the imidazole ring |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume